![molecular formula C7H6N4O2S B1308317 2-Hydrazino-6-nitro-1,3-benzothiazole CAS No. 30710-21-5](/img/structure/B1308317.png)
2-Hydrazino-6-nitro-1,3-benzothiazole
Overview
Description
2-Hydrazino-6-nitro-1,3-benzothiazole is a slightly yellow to beige-green crystalline powder . It is a heterocyclic compound used in scientific research that has gained interest among researchers due to its unique properties and potential applications.
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity .Molecular Structure Analysis
The molecular formula of 2-Hydrazino-6-nitro-1,3-benzothiazole is C7H6N4O2S. It has an average mass of 210.213 Da and a monoisotopic mass of 210.021149 Da .Physical And Chemical Properties Analysis
2-Hydrazino-6-nitro-1,3-benzothiazole is a slightly yellow to beige-green crystalline powder . Its molecular weight is 210.22 g/mol.Scientific Research Applications
Agricultural Chemicals
Benzothiazole derivatives: , including 2-Hydrazino-6-nitro-1,3-benzothiazole, have been extensively researched for their potential in agricultural applications . They exhibit a broad spectrum of biological activities, such as:
Antimicrobial Agents
The compound has been studied for its antimicrobial properties . It could be a precursor for novel antimicrobial agents with applications such as:
Anticonvulsant Activity
Research has indicated that benzothiazole derivatives can be designed to exhibit anticonvulsant activity . This application is significant in:
Antitumor and Cytotoxic Activity
Thiazole compounds, including the one , have been associated with antitumor and cytotoxic activities . This is particularly important for:
Antimicrobial Evaluation
The compound’s derivatives have been synthesized and evaluated for their antimicrobial efficacy . This includes:
Chemical Synthesis and Green Chemistry
Benzothiazole derivatives are used in chemical synthesis and are part of green chemistry initiatives . They are involved in:
properties
IUPAC Name |
(6-nitro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQJRCGPLSQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398554 | |
Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-6-nitro-1,3-benzothiazole | |
CAS RN |
30710-21-5 | |
Record name | 30710-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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